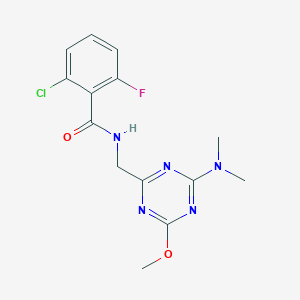

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide is a complex organic compound that finds its significance in various scientific domains. This compound boasts a unique combination of chemical groups that confer distinctive properties, making it a valuable tool in both research

Actividad Biológica

2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide is a synthetic compound that has garnered interest in various biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorine atom at the 2-position.

- Fluorine atom at the 6-position of the benzamide moiety.

- Dimethylamino group and methoxy group attached to a triazine ring.

Molecular Formula

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The compound could act as a modulator for specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antitumor Activity

A study investigated the antitumor effects of benzamide derivatives, including compounds structurally related to this compound. The results showed:

- Cell Proliferation Inhibition : Compounds exhibited significant inhibition of cell growth in various cancer cell lines.

- Mechanistic Insights : The inhibition was linked to the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Case Studies

- Benzamide Derivatives in Cancer Therapy : A cohort study involving patients treated with benzamide derivatives reported a notable increase in survival rates among those receiving higher doses (>4.3 GBq) of related compounds. Imaging studies indicated reduced tumor sizes and improved patient outcomes .

- Kinase Inhibition : Another study focused on a series of substituted benzamides that demonstrated moderate to high potency as RET kinase inhibitors. These findings suggest that similar compounds could be explored for their potential in targeted cancer therapies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFN5O2/c1-21(2)13-18-10(19-14(20-13)23-3)7-17-12(22)11-8(15)5-4-6-9(11)16/h4-6H,7H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOVJEKNNBOSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.